molecular formula C15H22N2O2S B2428290 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea CAS No. 2034272-80-3

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea

Cat. No.: B2428290
CAS No.: 2034272-80-3
M. Wt: 294.41
InChI Key: LXIZZDSAAGPYOX-UHFFFAOYSA-N
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Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea is a synthetic organic compound that features a thiophene ring substituted with an acetyl group and an ethyl chain, which is further connected to a cyclohexylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is acetylated using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Alkylation: The acetylated thiophene is then subjected to an alkylation reaction with ethyl bromide in the presence of a base like potassium carbonate.

    Urea Formation: The resulting product is reacted with cyclohexyl isocyanate to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: Investigated for its antimicrobial and anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels that are modulated by the compound.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1-(2-(5-Methylthiophen-2-yl)ethyl)-3-cyclohexylurea: Similar structure but with a methyl group instead of an acetyl group.

    1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclohexylurea: Contains a bromine atom instead of an acetyl group.

Uniqueness: 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-11(18)14-8-7-13(20-14)9-10-16-15(19)17-12-5-3-2-4-6-12/h7-8,12H,2-6,9-10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIZZDSAAGPYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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